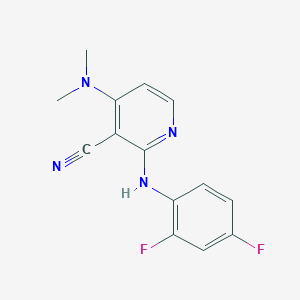

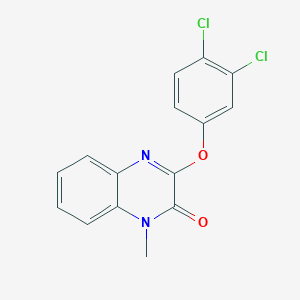

![molecular formula C10H9Cl2NO5S B3035982 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid CAS No. 338793-68-3](/img/structure/B3035982.png)

2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid

Overview

Description

Determination of Oxanilic and Sulfonic Acid Metabolites

The study presented in the first paper focuses on the extraction and quantification of oxanilic and sulfonic acid metabolites of acetochlor in soil samples. The method involves solvent extraction with an acetonitrile-water mixture and analysis by liquid chromatography coupled with electrospray ionisation mass spectrometry. The method demonstrated high average recoveries and low relative standard deviations, indicating its reliability for detecting these metabolites in soil matrices. This research contributes to understanding the environmental fate of acetochlor and its metabolites in soils, which is essential for assessing the potential risks associated with the use of this herbicide .

Gas-Liquid Chromatography of Acetic Acid Derivatives

The second paper describes a method for analyzing (2,4-dichlorophenoxy)acetic acid (2,4-D) and related compounds in commercial formulations. The method combines gas-liquid chromatography (GLC) and mass spectrometry to estimate the content of various esters and to quantify the total 2,4-D present. The procedure includes steps for cleanup, alkaline hydrolysis, acidification, and n-butylation, ensuring the accurate detection of related acids or phenols. This method also includes a step for extracting dioxin impurities, which is crucial for ensuring the safety and purity of the herbicide formulations .

Synthesis and Structure of Acyclic Sulfur-Nitrogen Compounds

The third paper reports the synthesis and molecular structures of three acyclic sulfur-nitrogen compounds. The study provides insights into the molecular structures of bis((trifluoromethyl)sulfonyl)amine and magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate, highlighting the high gas-phase acidity and electron delocalization in these compounds. The unexpected formation and characterization of these compounds, including bis(bis(fluorosulfonyl)amino)sulfur, are discussed, which could have implications for understanding the reactivity and potential applications of sulfur-nitrogen compounds .

Scientific Research Applications

Chemiluminescence Studies

Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, revealing that base-induced decomposition of these dioxetanes in DMSO produced light at specific wavelengths. This indicates potential applications in chemiluminescence studies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Domino Annulation in Organic Synthesis

Research by Indumathi, Perumal, and Menéndez (2010) demonstrated the use of L-proline-catalyzed three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate for synthesizing highly substituted thienothiopyrans. This process is significant for the creation of complex organic molecules (Indumathi, Perumal, & Menéndez, 2010).

Synthesis of 4-Hydroxyquinolones

Ukrainets et al. (2014) described the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, leading to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research highlights the importance of sulfonyl derivatives in synthesizing heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Applications in Chemical Synthesis

Katritzky, Widyan, and Gyanda (2008) discussed the use of sulfonyl azides as valuable reagents for diazo transfer, highlighting their role in synthesizing various organic compounds. This research provides insight into the broad applications of sulfonyl derivatives in organic chemistry (Katritzky, Widyan, & Gyanda, 2008).

properties

IUPAC Name |

2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO5S/c11-7-2-1-6(3-8(7)12)13-9(14)4-19(17,18)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVXGQXONWPKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801168217 | |

| Record name | 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338793-68-3 | |

| Record name | 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

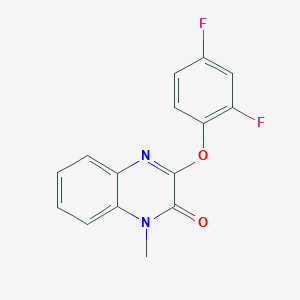

![2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035900.png)

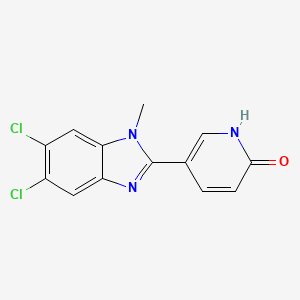

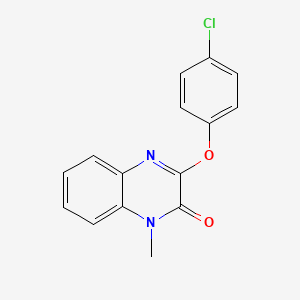

![3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3035905.png)

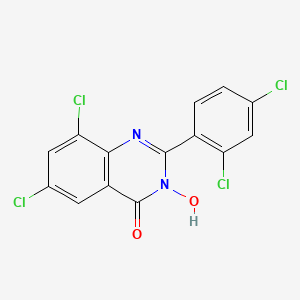

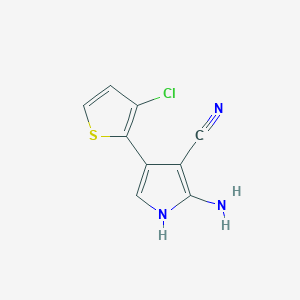

![6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile](/img/structure/B3035910.png)

![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)

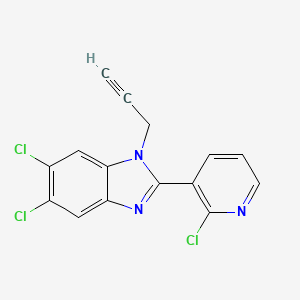

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035920.png)

![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B3035922.png)